Home > Products > Screening Compounds P17335 > 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one
3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one -

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

Catalog Number: EVT-5836726
CAS Number:
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound characterized by its unique structure that combines a pyrazole and quinoxaline moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Source

The compound is cataloged under the chemical database with the CAS number 240.26 g/mol and is primarily used for non-human research purposes. It can be synthesized through various chemical reactions involving hydrazine derivatives and diketones, particularly acetylacetone.

Classification

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one belongs to the class of pyrazole derivatives and can be classified as an organic compound with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Methods

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one can be achieved through several methods:

  • Condensation Reactions: A classical method involves reacting hydrazine or its derivatives with 1,3-diketones like acetylacetone to form the pyrazole ring.
  • Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions involving diazo compounds and alkynes or nitriles are alternative routes for constructing the pyrazole.
  • Multicomponent Reactions: Techniques such as the Biginelli reaction allow for efficient one-pot strategies to synthesize complex pyrazole derivatives.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Monitoring techniques such as thin-layer chromatography are commonly employed to assess reaction progress.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one features a planar arrangement due to the conjugated system formed by the pyrazole and quinoxaline rings. The presence of substituents can induce some distortion but generally maintains planarity.

Data

  • Molecular Formula: C13H12N4O
  • Molecular Weight: 240.26 g/mol
  • InChI Key: The specific InChI representation provides further details on its structural configuration.
Chemical Reactions Analysis

Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one undergoes various chemical reactions:

  • Oxidation: It can be oxidized to form different derivatives.
  • Reduction: Reduction reactions may yield alcohols or amines from this compound.
  • Substitution: The compound participates in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents significantly influences the product distribution.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one often involves:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase, which plays a critical role in inflammatory pathways.
  • Receptor Binding: These compounds may bind to specific receptors, modulating their activity based on substituent arrangements on the pyrazole ring.

Data

Research indicates that these interactions can lead to significant biological effects, including anti-inflammatory and analgesic properties.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one include:

  • Melting Point: Varies depending on purity and intermolecular interactions.

Chemical Properties

Chemical properties encompass reactivity patterns typical of heterocycles, including stability under various conditions and solubility profiles in organic solvents.

Applications

Scientific Uses

The potential applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one span several fields:

  • Medicinal Chemistry: It has shown promising antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic activities .
  • Materials Science: Its ability to coordinate with metal ions makes it suitable for developing metal-organic frameworks and coordination polymers with applications in gas storage and catalysis .
  • Agriculture: Certain derivatives exhibit herbicidal activity, indicating potential use in agricultural applications .
Introduction to Quinoxaline-Pyrazole Hybrid Systems

Structural Significance of Quinoxaline and Pyrazole Heterocycles in Medicinal Chemistry

Quinoxaline (benzopyrazine) and pyrazole represent privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and capacity for structural diversification. Quinoxaline, a fused heterocyclic system comprising a benzene ring fused to a pyrazine ring, offers a planar, electron-deficient aromatic structure that facilitates π-π stacking interactions with biological targets. This template enables interactions with diverse enzyme active sites and receptor domains, making it a cornerstone in developing therapeutics for infectious diseases, cancer, and central nervous system disorders [5]. Recent pharmacological studies emphasize quinoxaline's role as a kinase inhibitor, DNA intercalator, and enzyme modulator, leveraging its ability to participate in hydrogen bonding and dipole-dipole interactions within biological macromolecules [5].

Pyrazole, a five-membered di-nitrogen heterocycle, provides exceptional metabolic stability and hydrogen-bonding capabilities critical for target engagement. Its amphoteric character allows it to act as both hydrogen bond donor and acceptor, while the adjacent nitrogen atoms enable chelation with metal ions in metalloenzyme targets. The 3,5-dimethyl substitution pattern specifically enhances lipophilicity and sterically shields the pyrazole ring from metabolic degradation, improving pharmacokinetic properties [9] [10]. Contemporary drug design exploits pyrazole's ability to serve as bioisosteric replacements for amide bonds or other heterocycles, optimizing ADME properties while retaining target affinity [7].

The strategic fusion of quinoxaline and pyrazole creates a bifunctional pharmacophore with synergistic biological effects. The quinoxaline component contributes to DNA and enzyme interactions, while the pyrazole moiety enhances target specificity and cellular penetration. This hybrid architecture positions substituents in three-dimensional space to engage complementary binding pockets simultaneously—a design principle validated by the anticancer activity observed in molecular hybrids like 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one [3] [7].

Table 1: Key Medicinal Chemistry Attributes of Quinoxaline and Pyrazole Heterocycles

HeterocycleStructural FeaturesMedicinal Chemistry RolesTarget Interactions
QuinoxalinePlanar aromatic system, electron-deficient, hydrogen bond acceptorDNA intercalation, kinase inhibition, enzyme modulationπ-π stacking, hydrogen bonding, van der Waals forces
PyrazoleAmphoteric character (H-bond donor/acceptor), metabolic stabilityBioisostere for amides, pharmacophore anchor, metal chelationHydrogen bonding, dipole-dipole, coordination chemistry
3,5-DimethylpyrazoleSteric shielding of ring, enhanced lipophilicityMetabolic protection, membrane penetrationHydrophobic pocket binding, steric complementarity

Historical Development of Hybrid Quinoxaline-Pyrazole Derivatives

The synthetic exploration of quinoxaline-pyrazole hybrids emerged from parallel developments in pyrazole chemistry and quinoxaline functionalization strategies. The foundational synthesis of 3,5-dimethylpyrazole was first reported in 1951 through the condensation of acetylacetone with hydrazine [6], establishing an accessible route to this sterically encumbered heterocycle. Early applications focused on its coordination chemistry, particularly in developing trispyrazolylborate ligands for metal complexes, rather than biological evaluation [6] [9].

The evolution toward pharmacologically active hybrids began in earnest during the 2000s, coinciding with advances in heterocyclic cross-coupling methodologies. Microwave-assisted synthesis and transition metal catalysis enabled efficient N-alkylation and N-arylation of pyrazoles, facilitating their conjugation with quinoxaline scaffolds [8] [10]. A pivotal development occurred with the application of Vilsmeier-Haack formylation to create reactive quinoxaline intermediates capable of undergoing cyclocondensation with pyrazole nucleophiles [10]. This methodology laid the groundwork for constructing the C-N bond between the pyrazole N1 nitrogen and the C3 position of quinoxalin-2(1H)-one—the defining linkage in 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one.

The therapeutic rationale for these hybrids accelerated following reports of pyrazole-based anticancer agents like crizotinib (FDA-approved in 2011) and quinoxaline derivatives demonstrating kinase inhibition and antiproliferative activities [7]. Structure-activity relationship (SAR) studies revealed that incorporation of 3,5-dimethylpyrazole at the quinoxaline C3 position enhanced cytotoxicity profiles compared to simpler alkyl substituents. This enhancement was attributed to the combined effects of improved cellular penetration (via increased lipophilicity) and additional hydrogen bonding interactions mediated by the pyrazole nitrogens [3] [7]. Contemporary research has refined these hybrids through structure-based design, optimizing the quinoxaline substituents to engage specific biological targets like carbonic anhydrase IX/XII and caspase-3 [3].

Table 2: Milestones in Quinoxaline-Pyrazole Hybrid Development

Time PeriodKey DevelopmentsSynthetic AdvancementsTherapeutic Focus
1950s-1970sFoundation of pyrazole chemistryClassical condensation (acetylacetone + hydrazine)Ligands for coordination chemistry
1980s-1990sEarly medicinal pyrazoles (e.g., phenylbutazone derivatives)N-alkylation methodologiesAnti-inflammatory agents
2000-2010Emergence of hybrid structuresTransition metal catalysis, microwave-assisted couplingBroad-spectrum biological screening
2011-PresentTarget-oriented hybrid designVilsmeier-Haack formylation/cyclization, regioselective N-functionalizationAnticancer agents, enzyme inhibitors

Key Pharmacophores in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

The molecular architecture of 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (C₁₃H₁₂N₄O; MW 240.26 g/mol) integrates three distinct pharmacophoric elements that synergistically contribute to its biological activity profile:

  • Quinoxalin-2(1H)-one Core: The oxidized quinoxaline system provides a planar, electron-deficient aromatic surface essential for DNA intercalation and π-stacking within enzyme active sites. The lactam moiety (N1-C2=O) serves as a hydrogen-bonding anchor point, capable of donating and accepting hydrogen bonds with biomolecular targets. This feature is critical for interactions with residues in catalytic pockets, as demonstrated in molecular docking studies with caspase-3 and carbonic anhydrase isoforms [3] [5]. The electron-withdrawing nature of the pyrazine ring induces polarization across the system, enhancing reactivity at C3 for nucleophilic substitution—the attachment point for the pyrazole moiety.

  • 3,5-Dimethylpyrazole Unit: Linked via the pyrazole N1 nitrogen to the quinoxaline C3 position, this substituent introduces steric bulk and hydrophobic character. The methyl groups at C3 and C5 enhance lipophilicity (calculated logP ~2.5), facilitating passive membrane diffusion. More significantly, the unsymmetrical arrangement of ring nitrogens creates a dipole moment that facilitates interactions with polar enzyme subsites. The pyrazole N2 nitrogen acts as a hydrogen bond acceptor, while the sterically accessible N1 position (though alkylated) influences the molecule's overall electron distribution. The 3,5-dimethyl configuration specifically protects against oxidative metabolism while maintaining the heterocycle's hydrogen-bonding capacity [9] [10].

  • Molecular Hybridization Interface: The C-N bond connecting the pyrazole N1 to quinoxaline C3 establishes conformational constraints that orient the pyrazole ring approximately 60-75° relative to the quinoxaline plane. This spatial arrangement positions the pyrazole's hydrophobic methyl groups away from the quinoxaline plane, creating a three-dimensional topology that complements the cleft geometry of biological targets like carbonic anhydrase IX/XII [3]. Electronic communication between the systems occurs through resonance effects, with the electron-donating pyrazole influencing electron density at the quinoxaline C3 position—a modification shown to enhance DNA binding affinity in related hybrids [7].

The pharmacophore ensemble exhibits a balanced amphiphilic character: the quinoxalinone contributes hydrophilic properties (hydrogen bonding), while the dimethylpyrazole adds hydrophobic surface area. This dual nature enables interactions with both polar residues and hydrophobic pockets in target proteins. Recent molecular modeling indicates the compound adopts a low-energy conformation where the pyrazole methyl groups extend perpendicularly to minimize steric clash, presenting a compact molecular footprint ideal for binding enzyme active sites [3] [7].

Table 3: Pharmacophoric Elements and Their Functional Contributions

Structural ComponentKey Physicochemical PropertiesBiological ContributionsStructure-Activity Relationship Insights
Quinoxalin-2(1H)-one CorePlanar aromatic system, H-bond donor/acceptor (lactam), electron-deficientDNA intercalation, enzyme active site binding, π-π stackingOxidation state at C2 critical for hydrogen bonding; planarity essential for DNA interaction
3,5-DimethylpyrazoleAmphoteric heterocycle, lipophilic (logP contribution: +0.8), steric protectionMetabolic stability enhancement, hydrophobic pocket binding, dipole-dipole interactions3,5-Dimethyl configuration optimizes lipophilicity while retaining H-bonding capacity
C3-N1 LinkageRestricted rotation (partial double bond character), ~60-75° dihedral angleConformational constraint, electronic communication between ringsN-alkylation essential for metabolic stability; dihedral angle optimizes spatial positioning

Properties

Product Name

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-quinoxalin-2-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18)

InChI Key

FYRXDCPWUYWHTF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.